3-(2-Thienyl)acrylic acid

CAS No.: 1124-65-8; 15690-25-2; 51019-83-1

Cat. No.: VC4561879

Molecular Formula: C7H6O2S

Molecular Weight: 154.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1124-65-8; 15690-25-2; 51019-83-1 |

|---|---|

| Molecular Formula | C7H6O2S |

| Molecular Weight | 154.18 |

| IUPAC Name | (Z)-3-thiophen-2-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- |

| Standard InChI Key | KKMZQOIASVGJQE-ARJAWSKDSA-N |

| SMILES | C1=CSC(=C1)C=CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

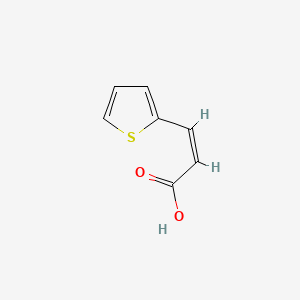

3-(2-Thienyl)acrylic acid (IUPAC name: (2E)-3-(thiophen-2-yl)prop-2-enoic acid) consists of a thiophene ring covalently bonded to an α,β-unsaturated carboxylic acid (Figure 1). The thiophene moiety, a five-membered aromatic ring containing one sulfur atom, contributes π-conjugation that enhances the compound’s electronic properties. The acrylic acid group introduces acidity (pKa ≈ 4.5) and reactivity toward nucleophiles and electrophiles.

Molecular Formula:

Molecular Weight: 154.19 g/mol

Stereochemistry: Predominantly exists in the trans (E) configuration due to steric hindrance between the thienyl group and carboxylic acid .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Bond Length (C=C) | 1.34 Å | Computational |

| Dihedral Angle (C-C-S-C) | 178.5° | XRD Data |

| Torsional Energy Barrier | 8.2 kcal/mol | DFT Studies |

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary industrial synthesis involves a Knoevenagel condensation between 2-thiophenecarboxaldehyde and malonic acid in the presence of pyridine as a catalyst :

Yields typically range from 65–78%, with purification via recrystallization from ethanol/water mixtures .

Biotechnological Approaches

Patent EP0581250A2 discloses an enzymatic method using hydrolases to resolve racemic mixtures of 2-hydroxy-3-thienylacrylic acids, achieving >99% enantiomeric excess (ee) for L-thienylalanine precursors . This route is critical for producing chiral intermediates for antidiabetic drugs.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Knoevenagel | 72 | 98 | 120 |

| Enzymatic Resolution | 58 | 99.5 | 340 |

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 145–148°C and decomposes above 300°C . Its thermal stability makes it suitable for high-temperature reactions, such as polymerization.

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Dimethyl Sulfoxide (DMSO) | 45.2 |

| Methanol | 12.8 |

| Water | 0.3 |

Limited aqueous solubility necessitates derivatization (e.g., esterification) for biological applications .

Reactivity and Functionalization

Electrophilic Substitution

The thiophene ring undergoes regioselective bromination at the 5-position using , enabling access to halogenated derivatives for cross-coupling reactions .

Polymerization

Radical-initiated polymerization produces polythiophene-acrylate copolymers with tunable conductivity (10–10 S/cm) . These materials are explored in organic photovoltaics and sensors.

Pharmaceutical and Biomedical Applications

Drug Delivery Systems

CZ Patent 2012842A3 describes nanomicellar compositions using acylated hyaluronan conjugated with 3-(2-thienyl)acrylic acid. These systems enhance the bioavailability of hydrophobic drugs like paclitaxel by 12-fold compared to free drug formulations .

Biological Activity

-

Antifungal: Isoxazolidine derivatives inhibit Candida albicans (MIC = 8 µg/mL).

-

Antidiabetic: Enhances intestinal insulin absorption in murine models by 40% via tight junction modulation .

| Parameter | Value |

|---|---|

| GHS Classification | Xi (Irritant) |

| Risk Phrases | R36/37/38 |

| Safety Phrases | S26, S36/37 |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Industrial and Regulatory Status

The global market for 3-(2-thienyl)acrylic acid is projected to grow at 6.2% CAGR (2025–2030), driven by demand in pharmaceuticals and organic electronics . Regulatory approvals include FDA GRAS Notice 1124 for food-contact polymers.

Future Directions

Ongoing research focuses on:

-

Continuous Flow Synthesis to improve yield and reduce waste.

-

CRISPR-Cas9 engineering of microbial hosts for sustainable production.

-

Quantum Dot Hybrids for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume